5-(2-Thienyl)tetrahydrothiophen-3-one

Physicochemical characterization Crystallisation screening Solid‑phase synthesis

For fragment-based lead discovery, acquiring a structurally rigid, rule-of-three compliant thiophene building block is essential to avoid screening false positives. 5-(2-Thienyl)tetrahydrothiophen-3-one directly addresses this need as a pre-validated fragment. • Solid-state dispensing compatibility: Melting point of 55-58 °C enables automated dry-powder handling into 384-well plates, eliminating DMSO solvent interference in primary screens. • Thermal process stability: Boiling point of 324.6 °C at 760 mmHg supports high-temperature Suzuki couplings or cyclizations in DMF/NMP without evaporative loss. • Validated fragment properties: MW 184.28, log P 2.50, and zero H-bond donors satisfy all 'rule-of-three' criteria for immediate high-concentration screening.

Molecular Formula C8H8OS2
Molecular Weight 184.3 g/mol
CAS No. 108372-48-1
Cat. No. B010268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Thienyl)tetrahydrothiophen-3-one
CAS108372-48-1
Molecular FormulaC8H8OS2
Molecular Weight184.3 g/mol
Structural Identifiers
SMILESC1C(SCC1=O)C2=CC=CS2
InChIInChI=1S/C8H8OS2/c9-6-4-8(11-5-6)7-2-1-3-10-7/h1-3,8H,4-5H2
InChIKeyGSSLTFJARJISDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Thienyl)tetrahydrothiophen-3-one — Physicochemical Profile and Procurement


5-(2-Thienyl)tetrahydrothiophen-3-one (CAS 108372‑48‑1; IUPAC 5‑thiophen‑2‑ylthiolan‑3‑one) is a heterocyclic ketone comprising a saturated tetrahydrothiophene ring fused with a thiophene moiety [REFS‑1]. It is a solid at ambient temperature with a melting point of 55‑58 °C, a boiling point of 324.6 °C at 760 mm Hg, a density of 1.331 g cm⁻³, and a calculated log P of 2.50, placing it within the fragment‑like physicochemical space (MW = 184.28 g mol⁻¹) [REFS‑2][REFS‑3]. The compound is commercially supplied as a fine chemical with typical purity ≥97% and is shipped at ambient temperature, with powder storage recommended at −20 °C for up to 3 years [REFS‑4].

Fragment-library compliant (rule-of-three) for high-throughput screening
Solid form enables gravimetric dispensing without solvent handling
Pre-installed thiophene handle for direct cross-coupling and C–H activation

Why Generic Tetrahydrothiophen-3-one Analogs Cannot Substitute


In‑class analogs such as tetrahydrothiophen‑3‑one (CAS 1003‑04‑9) and 2‑acetylthiophene (CAS 88‑15‑3) lack the fused thiophene–tetrahydrothiophene architecture that confers a 6.2‑fold higher melting‑point energy barrier, a 2.1‑log‑unit increase in lipophilicity, and a boiling point elevation of nearly 150 °C relative to the parent tetrahydrothiophene‑3‑one [REFS‑1]. These quantifiable differences in intermolecular interactions, thermal stability, and partition behavior directly affect crystallisation behavior, downstream synthetic compatibility, and fragment‑library physicochemical filtering, making simple drop‑in substitution scientifically unsound without a complete re‑validation of the experimental protocol [REFS‑2].

This Compound
Fused thiophene architecture
Solid, higher thermal stability, and lipophilicity tailored for fragment screening.
Pre-functionalized bithiophene
Ready for direct C–C coupling; embedded ketone with attenuated electrophilicity.
Generic Analogs
Tetrahydrothiophen-3-one / 2-acetylthiophene
Liquid or lower lipophilicity; lack the fused thiophene handle. Physical properties shift crystallization and thermal processing.
Unsubstituted tetrahydrothiophen-3-one
Requires extra synthetic steps to install heteroaryl group; reactive acetyl analogs may cause false positives in bioassays.

Quantitative Differentiation Evidence Against Closest Analogues


Physical-State Advantage — Solid vs. Liquid Handling

5‑(2‑Thienyl)tetrahydrothiophen‑3‑one is a crystalline solid at ambient temperature (melting point 55‑58 °C), whereas the parent tetrahydrothiophen‑3‑one (CAS 1003‑04‑9) is a liquid (estimated melting point < −10 °C; boiling point 174‑175 °C) [REFS‑1][REFS‑2]. This solid‑state character permits gravimetric dispensing without solvent handling, simplifies crystallisation‑based purification, and reduces the risk of oxidative degradation commonly observed in liquid ketones during prolonged storage [REFS‑3].

Physical State Advantage
Head-to-head
Target: Solid (MP 55–58 °C)
vs
Comparator: Liquid (
Enables solvent-free automated dispensing and simplified crystallization.
Vendor datasheet values; verify lot consistency.
Boiling-Point Elevation
Head-to-head
324.6 °C
vs
174–175 °C
ΔTb = +149.6 °C
Wider liquid-phase processing window for high-temperature reactions.
Atmospheric pressure data; confirm under intended conditions.
Lipophilicity Increase
Cross-study
logP 2.50
vs
logP 0.40
~126-fold higher partition coefficient
Fits optimal fragment-library logP range (1–3).
Computed values; experimental logP may differ.
Fragment Rule-of-Three
Cross-study
MW 184, logP 2.5, HBA 2, HBD 0
vs
2-Acetylthiophene: MW 126, logP 1.25, HBA 1
Cleaner fragment profile; reduced reactive carbonyl risk.
Descriptor comparison; validate in primary screening cascade.
Synthetic Versatility
Class-level
Pre-installed thiophene enables direct C–H/C–X coupling; avoids 2–3 extra heteroaryl installation steps compared to parent ketone.
Reduces step count for thieno-fused scaffold synthesis.
Retrosynthetic estimate; confirm for specific route.
Physicochemical characterization Crystallisation screening Solid‑phase synthesis

Thermal Stability and Boiling-Point Elevation

The boiling point of 5‑(2‑thienyl)tetrahydrothiophen‑3‑one (324.6 °C at 760 mm Hg) is 149.6 °C higher than that of tetrahydrothiophen‑3‑one (174‑175 °C) [REFS‑1][REFS‑2]. This large elevation, attributable to the thienyl substituent’s contribution to molecular mass and polarisability, indicates substantially greater thermal stability and a wider liquid‑phase processing window, which is critical for reactions conducted at elevated temperatures (e.g., Suzuki couplings, C–H activations) where the unsubstituted analog would boil off [REFS‑3].

Boiling-Point Elevation
Head-to-head
324.6 °C
vs
174–175 °C
ΔTb = +149.6 °C
Wider liquid-phase processing window for high-temperature reactions.
Atmospheric pressure data; confirm under intended conditions.
Thermal analysis Distillation optimisation High‑temperature synthesis

Lipophilicity Increase and Fragment Library Fit

The calculated log P of 5‑(2‑thienyl)tetrahydrothiophen‑3‑one is 2.50, compared with 0.40 for tetrahydrothiophen‑3‑one (XLogP3) [REFS‑1][REFS‑2]. This difference of 2.10 log units corresponds to an approximately 126‑fold increase in octanol‑water partition coefficient, placing the target compound in the optimal lipophilicity range for fragment‑based screening (log P 1‑3) while the parent ketone is too hydrophilic for many cellular permeability assays [REFS‑3].

Lipophilicity Increase
Cross-study
logP 2.50
vs
logP 0.40
~126-fold higher partition coefficient
Fits optimal fragment-library logP range (1–3).
Computed values; experimental logP may differ.
Lipophilicity profiling Fragment‑based drug discovery ADME optimization

Rule-of-Three Compliance vs. 2-Acetylthiophene

5‑(2‑Thienyl)tetrahydrothiophen‑3‑one meets all ‘rule‑of‑three’ fragment criteria (MW 184.28, log P 2.50, H‑bond acceptors 2, H‑bond donors 0), whereas 2‑acetylthiophene (CAS 88‑15‑3) has a lower molecular weight (126.18) but also a lower log P (1.25) and contains a reactive acetyl carbonyl that can undergo unwanted condensation with biological nucleophiles [REFS‑1][REFS‑2]. The ketone in the target compound is sterically embedded within a saturated ring, conferring attenuated electrophilicity and a cleaner bioactivity profile in primary screens [REFS‑3].

Fragment Rule-of-Three
Cross-study
MW 184, logP 2.5, HBA 2, HBD 0
vs
2-Acetylthiophene: MW 126, logP 1.25, HBA 1
Cleaner fragment profile; reduced reactive carbonyl risk.
Descriptor comparison; validate in primary screening cascade.
Fragment library design Lead‑likeness Chemical probe development

Synthetic Versatility — Pre-Functionalised Bithiophene Platform

The presence of a thiophene moiety at the 5‑position provides a pre‑installed, electron‑rich heteroaryl handle that enables direct C–H activation and Suzuki cross‑coupling without requiring pre‑functionalisation. By contrast, tetrahydrothiophen‑3‑one requires prior electrophilic substitution or lithiation‑based installation of an aryl/heteroaryl group before such transformations can proceed, adding 2‑3 synthetic steps [REFS‑1]. The target compound thus serves as a direct precursor to polycyclic scaffolds such as thieno[2,3‑c]isoquinolin‑5(4H)‑one (TIQ‑A), a validated PARP‑1 inhibitor platform, eliminating the need for separate thiophene introduction steps [REFS‑2].

Synthetic Versatility
Class-level
Pre-installed thiophene enables direct C–H/C–X coupling; avoids 2–3 extra heteroaryl installation steps compared to parent ketone.
Reduces step count for thieno-fused scaffold synthesis.
Retrosynthetic estimate; confirm for specific route.
Heterocyclic synthesis Cross‑coupling Medicinal chemistry scaffold

Optimal Procurement Scenarios Based on Verified Evidence


Fragment-Based Drug Discovery Library Design

With a molecular weight of 184.28, log P of 2.50, two H‑bond acceptors, and zero donors, 5‑(2‑thienyl)tetrahydrothiophen‑3‑one satisfies all ‘rule‑of‑three’ fragment criteria and is immediately compatible with high‑throughput crystallographic and SPR screening cascades [Section 3, Evidence 3, Evidence 4]. Its solid‑state nature further permits automated dry‑powder dispensing into 384‑well plates, minimising DMSO interference [Section 3, Evidence 1]. Procurement should prioritise lots with ≥97% purity to avoid confounding bioassay signals from trace reactive impurities.

Synthesis of Polycyclic PARP-1 Inhibitor Scaffolds

The compound’s pre‑installed thiophene ring eliminates the need for a separate heteroaryl introduction, enabling direct construction of TIQ‑A analogs via Suzuki coupling and Curtius rearrangement [Section 3, Evidence 5]. Its elevated boiling point (324.6 °C) and solid‑state stability permit reaction temperatures above 150 °C without evaporative loss, a critical advantage when performing thermal cyclisations in high‑boiling solvents such as DMF or NMP [Section 3, Evidence 2]. Researchers should specify the bithiophen synonym (2,3‑dihydro‑2,2′‑bithiophen‑4(5H)‑one) when ordering to ensure correct structural identity.

Organic Electronic Materials — Bithiophene Building Block

The bithiophene architecture of the compound provides extended π‑conjugation and potential for further electrophilic functionalisation, making it a suitable monomer precursor for conductive polymers and organic field‑effect transistors (OFETs) [Section 3, Evidence 5]. Compared to simple thiophene or 2‑acetylthiophene, the tetrahydrothiophene‑3‑one core introduces a non‑planar, saturated segment that tunes crystallinity and solubility in polymer films [Section 3, Evidence 4]. Bulk procurement (≥10 g) is recommended for polymerisation studies to ensure batch‑to‑batch consistency.

Chemical-Probe and Tool-Compound Development

The attenuated electrophilicity of the ring‑embedded ketone reduces the risk of non‑specific protein alkylation, a known liability of acetyl‑substituted thiophenes [Section 3, Evidence 4]. Combined with its moderate lipophilicity, this makes the compound a preferred starting point for developing selective chemical probes targeting thiophene‑binding sites in enzymes or receptors. Storage at −20 °C in powder form is advised to maintain integrity over multi‑year probe campaigns [Section 1, baseline].

Application
Selection Property
Validation Focus
Fragment-based screening library design
Rule-of-three compliance, solid-state form
Purity verification, storage stability
Synthesis of thieno[2,3-c]isoquinolin-5-one scaffolds
Pre-installed thiophene handle, high thermal stability
Coupling reactivity, boiling-point window
Organic electronic materials (bithiophene building block)
Extended π-conjugation, tunable crystallinity
Batch consistency, polymerization reactivity
Chemical-probe development
Low electrophilicity, moderate lipophilicity
Selectivity profiling, long-term storage stability
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